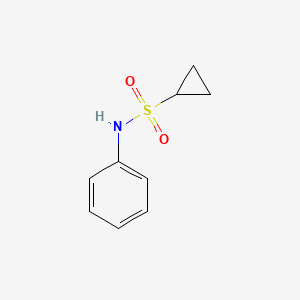![molecular formula C13H15N3O3 B15356594 5-Nitro-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B15356594.png)
5-Nitro-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-2-(2-pyrrolidin-1-ylethoxy)benzonitrile is a chemical compound characterized by its nitro group (-NO2) and cyano group (-CN) attached to a benzene ring, which is further substituted with a 2-pyrrolidin-1-ylethoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2-(2-pyrrolidin-1-ylethoxy)benzonitrile typically involves the nitration of 2-(2-pyrrolidin-1-ylethoxy)benzonitrile. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature regulation to optimize the reaction efficiency.
Types of Reactions:
Oxidation: The nitro group in the compound can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 5-amino-2-(2-pyrrolidin-1-ylethoxy)benzonitrile.
Substitution: The cyano group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives and nitrate esters.
Reduction: Amines and their derivatives.
Substitution: Cyanohydrins and other substituted benzonitriles.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of nitro-containing compounds with biological macromolecules.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 5-nitro-2-(2-pyrrolidin-1-ylethoxy)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can act as an electrophile, reacting with nucleophilic sites on biomolecules, while the cyano group can participate in hydrogen bonding and other non-covalent interactions.
相似化合物的比较
5-Nitro-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a cyano group.
5-Nitro-2-(2-pyrrolidin-1-ylethoxy)aniline: Similar structure but with an amino group instead of a cyano group.
属性
分子式 |
C13H15N3O3 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC 名称 |
5-nitro-2-(2-pyrrolidin-1-ylethoxy)benzonitrile |
InChI |
InChI=1S/C13H15N3O3/c14-10-11-9-12(16(17)18)3-4-13(11)19-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8H2 |
InChI 键 |
HEMGZFNDIDKGAJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


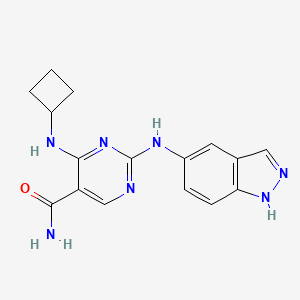

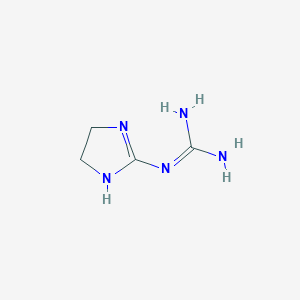
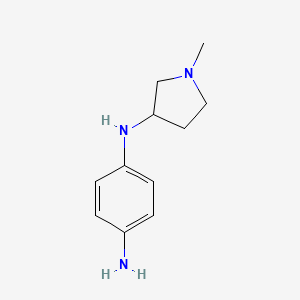




![1-{2-[4-(Dimethylamino)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B15356562.png)
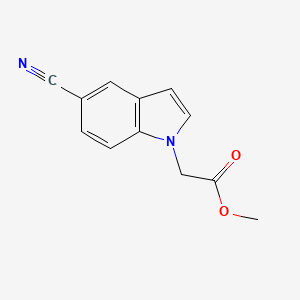

![4-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]Benzonitrile](/img/structure/B15356584.png)
